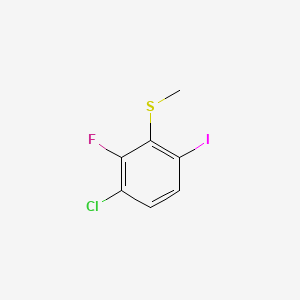
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5ClFIS and a molecular weight of 302.53 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing.
Análisis De Reacciones Químicas
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfane form.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, while the methylsulfane group can modulate its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane include:
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane: Similar structure but with different positions of halogen atoms.
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane: Contains a methyl group on the phenyl ring instead of an iodine atom.
(2-Fluoro-6-iodophenyl)(methyl)sulfane: Lacks the chlorine atom but retains the fluorine and iodine atoms.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of a methylsulfane group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H5ClFIS |
|---|---|
Peso molecular |
302.54 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-4-iodo-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5ClFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |
Clave InChI |
LICDRZWLEOZUCQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















